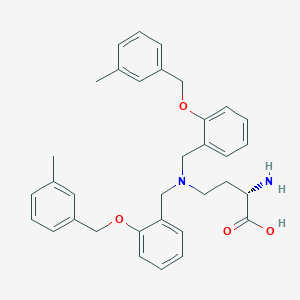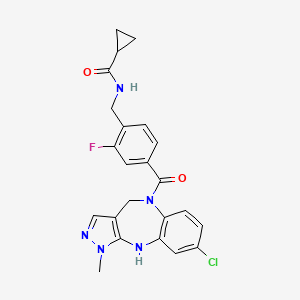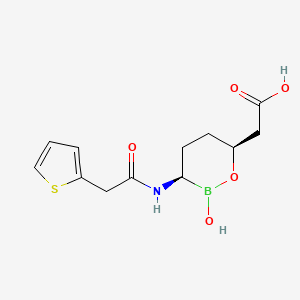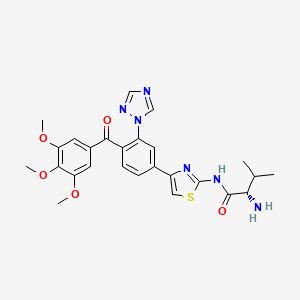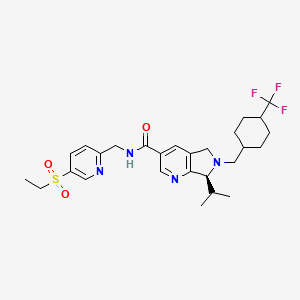
Vimirogant
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Vimirogant tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como un compuesto de herramienta para estudiar el papel de RORγt en varios procesos químicos.
Biología: Se investiga por sus efectos sobre la diferenciación de células Th17 y la producción de IL-17.
Medicina: Se explora como un posible agente terapéutico para enfermedades inflamatorias como la psoriasis y los trastornos autoinmunes.
Industria: Se utiliza en el desarrollo de nuevos fármacos dirigidos a RORγt para diversas aplicaciones terapéuticas .
Mecanismo De Acción
Vimirogant ejerce sus efectos inhibiendo la actividad de RORγt. Esta inhibición previene la diferenciación de las células Th17 y la producción de IL-17, que son los impulsores clave de la inflamación en diversas enfermedades. Los objetivos moleculares y las vías involucradas incluyen el receptor RORγt y las vías de señalización posteriores que regulan las respuestas inmunitarias .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Vimirogant plays a significant role in biochemical reactions, particularly in the inhibition of Th17 differentiation and IL-17A secretion from mouse splenocytes . It does not affect Th1, Th2, or Treg cell differentiation . This compound interacts with the RORγt enzyme, exhibiting a Ki value of 3.5 nM and an IC50 value of 17 nM .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by inhibiting the secretion of IL-17A from activated human peripheral blood mononuclear cells (hPBMCs) and human whole blood . This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its action as a RORγt inhibitor . It binds to the RORγt enzyme, inhibiting its activity and thereby suppressing Th17 differentiation and IL-17A secretion . This can lead to changes in gene expression within the cells .
Temporal Effects in Laboratory Settings
Given its role as a RORγt inhibitor, it is likely that its effects on cellular function, such as the inhibition of IL-17A secretion, would be observed over time in both in vitro and in vivo studies .
Dosage Effects in Animal Models
In the MOG35-55/CFA immunized mouse EAE model, this compound significantly suppresses clinical symptoms, demyelination, and mRNA expression of multiple inflammatory markers in the spinal cord .
Metabolic Pathways
This compound is involved in the ROR pathway . It interacts with the RORγt enzyme, a part of this pathway, to exert its effects
Transport and Distribution
Given its role as a RORγt inhibitor, it is likely that it interacts with transporters or binding proteins associated with this pathway .
Subcellular Localization
Given its role as a RORγt inhibitor, it is likely that it is localized to areas of the cell where the RORγt enzyme is present .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
Vimirogant se sintetiza a través de una serie de reacciones químicas que implican la formación de su estructura central y la funcionalización posterior. La ruta de síntesis típicamente implica el uso de varios reactivos y catalizadores para lograr las transformaciones químicas deseadas. Los detalles específicos sobre las rutas de síntesis y las condiciones de reacción son propiedad y no se divulgan públicamente .
Métodos de Producción Industrial
La producción industrial de this compound implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye rigurosas medidas de control de calidad para cumplir con los estándares regulatorios. Los métodos exactos de producción industrial son propiedad y no están disponibles públicamente .
Análisis De Reacciones Químicas
Tipos de Reacciones
Vimirogant sufre varios tipos de reacciones químicas, que incluyen:
Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.
Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.
Sustitución: Implica el reemplazo de un grupo funcional por otro.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en la síntesis y reacciones de this compound incluyen agentes oxidantes, agentes reductores y varios catalizadores. Las condiciones específicas, como la temperatura y el solvente, dependen de la reacción deseada y la etapa de síntesis .
Productos Principales
Los principales productos formados a partir de las reacciones que involucran this compound son típicamente intermediarios que conducen al compuesto activo final. Estos intermediarios se monitorizan y purifican cuidadosamente para garantizar la eficacia y seguridad del producto final .
Comparación Con Compuestos Similares
Compuestos Similares
SR1001: Un agonista inverso para RORα y RORγ.
TMP920: Un antagonista de RORγt altamente potente y selectivo.
AZD-0284: Un agonista inverso del receptor nuclear RORγ.
GSK2981278: Un agonista inverso altamente potente y selectivo de RORγ.
SR0987: Un agonista de RORγt
Singularidad de Vimirogant
This compound es único debido a su alta selectividad para RORγt sobre otros isotipos como RORα y RORβ. Esta selectividad permite una inhibición específica de la diferenciación de células Th17 y la producción de IL-17 sin afectar otras vías inmunitarias. Además, this compound ha demostrado una potente actividad celular y se ha investigado en ensayos clínicos por su potencial terapéutico .
Propiedades
IUPAC Name |
(7S)-N-[(5-ethylsulfonylpyridin-2-yl)methyl]-7-propan-2-yl-6-[[4-(trifluoromethyl)cyclohexyl]methyl]-5,7-dihydropyrrolo[3,4-b]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35F3N4O3S/c1-4-38(36,37)23-10-9-22(31-14-23)13-33-26(35)19-11-20-16-34(25(17(2)3)24(20)32-12-19)15-18-5-7-21(8-6-18)27(28,29)30/h9-12,14,17-18,21,25H,4-8,13,15-16H2,1-3H3,(H,33,35)/t18?,21?,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUYMIRYNRKXKOR-JUWHTYBZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CN=C(C=C1)CNC(=O)C2=CC3=C(C(N(C3)CC4CCC(CC4)C(F)(F)F)C(C)C)N=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS(=O)(=O)C1=CN=C(C=C1)CNC(=O)C2=CC3=C([C@@H](N(C3)CC4CCC(CC4)C(F)(F)F)C(C)C)N=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35F3N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1802706-04-2 | |
| Record name | Vimirogant [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1802706042 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | VIMIROGANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4D8POE1IP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Vimirogant exert its therapeutic effect in the context of psoriasis?
A1: this compound functions as an inverse agonist of the orphan T-gamma receptor []. While the precise role of this receptor in psoriasis pathogenesis requires further elucidation, its modulation by this compound is hypothesized to disrupt the inflammatory cascade characteristic of the disease. By acting on this specific target, this compound offers a novel approach to managing psoriasis, potentially with a distinct safety and efficacy profile compared to existing therapies.
Q2: What is the current status of this compound in terms of clinical development for psoriasis treatment?
A2: The provided research paper mentions this compound as being under investigation for psoriasis []. This suggests that the molecule is currently undergoing clinical trials to evaluate its safety, efficacy, and optimal dosing strategies in humans. Further research and published results from these trials are needed to fully understand the clinical potential of this compound as a treatment for psoriasis.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-Benzyl-N-(5-{5-[3-(Dimethylamino)-2,2-Dimethylpropoxy]-1h-Indol-2-Yl}-6-Oxo-1,6-Dihydropyridin-3-Yl)-1h-Pyrazole-4-Carboxamide](/img/structure/B611615.png)
